

## In Vitro Preclinical Profile of Infigratinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Infigratinib (**FGFR-IN-13**), a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Infigratinib is an ATP-competitive inhibitor with primary activity against FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling, resulting from gene fusions, mutations, or amplifications, is a key driver in the pathogenesis of various cancers.[3] This document details the in vitro inhibitory activity, experimental methodologies, and the mechanism of action of Infigratinib, serving as a critical resource for researchers in oncology and drug development.

### **Mechanism of Action**

Infigratinib functions as a reversible, ATP-competitive inhibitor of the FGFR kinase domain.[4] It binds to the ATP-binding pocket of FGFR, preventing autophosphorylation of the receptor.[5][6] This action blocks the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[3][4] By inhibiting these cascades, Infigratinib effectively suppresses the growth of cancer cells characterized by activating FGFR amplifications, mutations, or fusions.[5]

## **Quantitative Data: In Vitro Inhibitory Activity**

The following tables summarize the in vitro potency and selectivity of Infigratinib against the FGFR family and a panel of other kinases. The data, presented as IC50 values, demonstrate



the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.

Table 1: Biochemical Inhibitory Activity of Infigratinib against FGFR Family Kinases

| Kinase Target | IC50 (nM) | Reference(s) |  |
|---------------|-----------|--------------|--|
| FGFR1         | 0.9 - 4.5 | [7][8]       |  |
| FGFR2         | 1.0 - 5.8 | [7][8][9]    |  |
| FGFR3         | 1.0 - 5.6 | [7][8][9]    |  |
| FGFR4         | 60 - 142  | [7][9]       |  |

Table 2: Cellular Autophosphorylation Inhibition by Infigratinib

| Target in HEK-293 Cells | IC50 (nM) | Reference(s) |
|-------------------------|-----------|--------------|
| FGFR1                   | < 7       | [10]         |
| FGFR2                   | < 7       | [10]         |
| FGFR3                   | < 7       | [10]         |
| FGFR4                   | 22.5      | [10]         |

Table 3: Proliferation Inhibition (IC50) of Infigratinib in Engineered BaF3 Cells

| IC50 (nM) | Reference(s)          |  |
|-----------|-----------------------|--|
| 10        | [10]                  |  |
| 11        | [10]                  |  |
| 14        | [10]                  |  |
| 392       | [10]                  |  |
| 1019      | [10]                  |  |
|           | 10<br>11<br>14<br>392 |  |

Table 4: Selectivity Profile of Infigratinib Against Other Kinases



| Kinase Target | IC50 (nM) | Selectivity Fold (vs.<br>FGFR1/2/3 avg.<br>~1nM) | Reference(s) |
|---------------|-----------|--------------------------------------------------|--------------|
| VEGFR2        | 180       | >100-fold                                        | [10]         |
| CSF1R         | 258       | >250-fold                                        | [7]          |
| BRAF          | >1000     | >1000-fold                                       | [8]          |
| EGFR          | >1000     | >1000-fold                                       | [8]          |

## **Experimental Protocols**

Detailed methodologies for key in vitro experiments are provided below.

## Protocol 1: Biochemical Kinase Inhibition Assay (Filter-Binding Method)

This protocol outlines a method to determine the IC50 value of Infigratinib against a purified FGFR kinase domain.

Objective: To quantify the enzymatic activity of a purified FGFR kinase in the presence of Infigratinib.[11]

#### Materials:

- Purified recombinant FGFR kinase (e.g., GST-FGFR3-K650E)
- Infigratinib stock solution (in DMSO)
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 3 mM MnCl<sub>2</sub>, 3 mM MgCl<sub>2</sub>, 1 mM DTT, 250 μg/mL PEG 20000[11]
- Substrate: Poly(Glu, Tyr) 4:1 (poly(EY))[11]
- ATP Solution: 0.5 μM ATP with [y-33P]ATP (0.1 μCi)[11]
- 96-well plates



- Phosphocellulose filter plates
- 125 mM EDTA solution
- 0.5% Phosphoric acid wash solution
- Scintillation counter

#### Procedure:

- Compound Preparation: Prepare a serial dilution of Infigratinib in 100% DMSO. Further dilute into the assay buffer to create a 3-fold concentrated solution.[12]
- Reaction Setup: In a 96-well plate, combine 10 μL of the 3x Infigratinib solution (or DMSO for control) with 10 μL of the substrate/ATP mixture.[11]
- Enzyme Addition: Initiate the kinase reaction by adding 10  $\mu$ L of a 3x concentrated solution of the FGFR enzyme in assay buffer. The final reaction volume is 30  $\mu$ L.[11]
- Incubation: Incubate the plate at room temperature for 10-20 minutes.[12]
- Stopping the Reaction: Terminate the reaction by adding 20 μL of 125 mM EDTA.[11]
- Filter Binding: Transfer 30  $\mu$ L of the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter membrane.[11]
- Washing: Wash the filter plate multiple times with 0.5% phosphoric acid to remove unbound
   [y-33P]ATP.[12]
- Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.[12]
- Data Analysis: Calculate the percentage of inhibition for each Infigratinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[12]

## **Protocol 2: Cellular Proliferation Assay (MTT Assay)**

### Foundational & Exploratory





This protocol describes a method to assess the effect of Infigratinib on the viability and proliferation of FGFR-dependent cancer cell lines.

Objective: To determine the IC50 of Infigratinib in a cell-based assay by measuring metabolic activity.[4]

#### Materials:

- FGFR-dependent cancer cell line (e.g., a cell line with an activating FGFR2 fusion)
- Complete cell culture medium
- Infigratinib stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[4]
- Compound Treatment: Treat the cells with a serial dilution of Infigratinib for a specified duration (e.g., 72 hours). Include vehicle-treated (DMSO) controls.[4]
- MTT Addition: Following the treatment period, add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]
- Formazan Solubilization: Add 100  $\mu$ L of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[4]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]



Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
 Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration using non-linear regression analysis.[4]

## Protocol 3: Western Blot Analysis of FGFR Phosphorylation

This protocol provides a method to detect the inhibition of FGFR autophosphorylation in cancer cells following treatment with Infigratinib.

Objective: To qualitatively and quantitatively assess the phosphorylation status of FGFR as a pharmacodynamic marker of Infigratinib activity.[14]

#### Materials:

- FGFR-dependent cancer cell line
- Infigratinib stock solution (in DMSO)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA Protein Assay Kit)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-FGFR (p-FGFR) and anti-total-FGFR
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Digital imaging system



#### Procedure:

- Cell Treatment: Treat cultured cells with varying concentrations of Infigratinib for a specified time (e.g., 24 hours).[14]
- Cell Lysis: Harvest and lyse the cells using ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.[14]
- Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR or a housekeeping protein (e.g., β-actin).[15]
- Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal for each sample.[14]

# Visualizations: Signaling Pathways and Experimental Workflows



The following diagrams illustrate the FGFR signaling pathway and the workflows of the key experimental protocols.





#### Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib.



#### Click to download full resolution via product page

Caption: Workflow for a filter-binding kinase inhibition assay.



#### Click to download full resolution via product page

Caption: Experimental workflow for a cell viability (MTT) assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice -PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is Infigratinib used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib PMC [pmc.ncbi.nlm.nih.gov]
- 9. Infigratinib: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. qedtx.com [qedtx.com]
- To cite this document: BenchChem. [In Vitro Preclinical Profile of Infigratinib: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576618#preliminary-in-vitro-studies-of-fgfr-in-13]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com